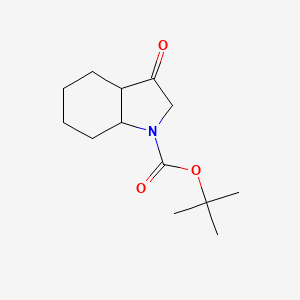
tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl ester group and an octahydro-1H-indole core. It is used in various scientific research applications due to its versatile chemical properties .
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects are likely to be diverse and dependent on the specific target and mode of action .
Méthodes De Préparation
The synthesis of tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the tert-butyl ester group: This step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Reduction and cyclization: The final steps involve the reduction of the intermediate compounds and cyclization to form the octahydro-1H-indole core.
Analyse Des Réactions Chimiques
tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents like halogens or sulfonyl chlorides.
Applications De Recherche Scientifique
tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate can be compared with other similar indole derivatives, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but different substituents, leading to distinct chemical properties and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
tert-butyl 3-oxo-3a,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOYQHUATFKSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
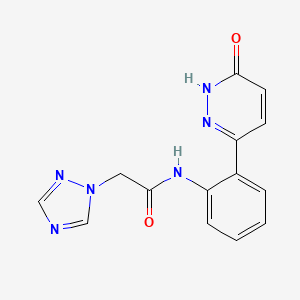
![2-(2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2956908.png)
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)
![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
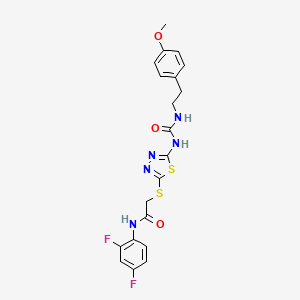
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
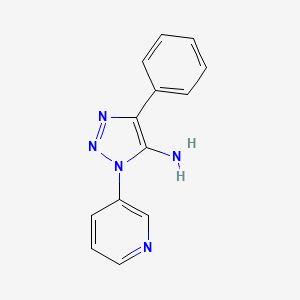
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
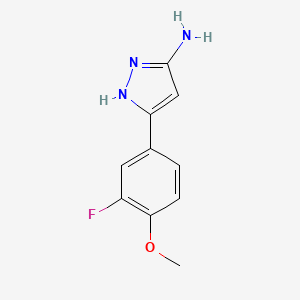
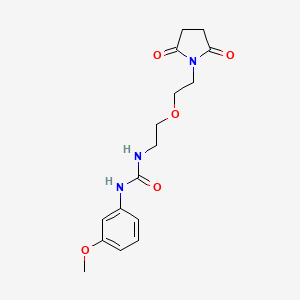
![4,5-Dimethyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2956927.png)
